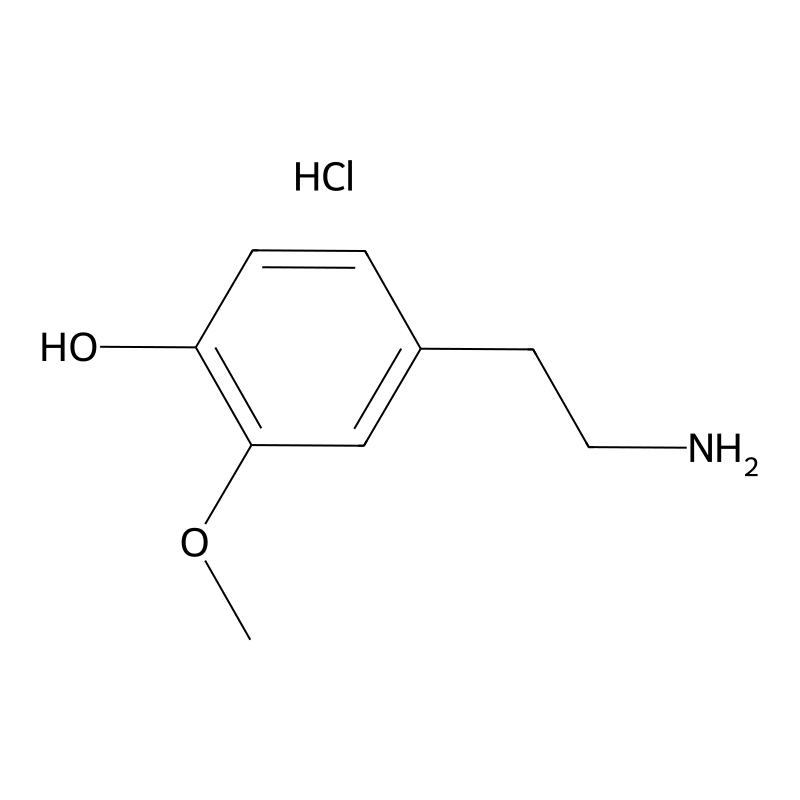

3-O-Methyldopamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

3-O-Methyldopamine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNO₂. It is a derivative of dopamine, specifically formed by the methylation of the hydroxyl group at the 3-position of the catecholamine structure. This compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various biological and chemical applications. Its significance lies in its role as a neurotransmitter and its potential implications in pharmacological research.

As mentioned before, 3-OMD is an inactive metabolite of dopamine. However, studies suggest it can activate TAAR1, a G protein-coupled receptor present in various brain regions []. TAAR1 activation might influence neurotransmission and other neurological functions, but the exact mechanisms are still under investigation [].

Synthesis and Characterization:

3-O-Methyldopamine hydrochloride (also known as 3-methoxytyramine hydrochloride) is a chemical compound synthesized in research settings to study its properties and potential applications. The synthesis process typically involves the methylation of dopamine using various methods, such as treatment with methylating agents or enzymatic reactions [].

Pharmacological Investigations:

While initially considered an inactive metabolite of dopamine, recent research suggests 3-O-methyldopamine hydrochloride might have some pharmacological activity. Studies have investigated its potential effects on various targets, including:

- Trace Amine-Associated Receptor 1 (TAAR1): 3-O-methyldopamine hydrochloride has been shown to act as an agonist of TAAR1, a G protein-coupled receptor present in various tissues, including the brain []. This suggests a potential role in regulating various physiological processes mediated by TAAR1, although further research is needed to understand its specific function.

- Dopamine Systems: 3-O-methyldopamine hydrochloride's structural similarity to dopamine has led to investigations into its potential interaction with dopamine transporters and receptors. However, the current understanding suggests it has minimal or no direct effect on these targets [].

Use in Scientific Models:

-O-methyldopamine hydrochloride can be used as a research tool in various in vitro and in vivo models to study specific research questions. These models might include:

- Cell culture studies: Investigating the effects of 3-O-methyldopamine hydrochloride on specific cell types, such as neurons, to understand its potential impact on cellular signaling pathways.

- Animal models: Studying the effects of 3-O-methyldopamine hydrochloride on behavior, physiology, or specific disease models in animals.

Importance and Future Directions:

Research on 3-O-methyldopamine hydrochloride is still ongoing, and its full potential and applications remain under investigation. Continued research is needed to:

- Further elucidate its pharmacological effects: This includes understanding its specific interactions with various targets and its potential impact on different physiological processes.

- Explore its potential therapeutic applications: Based on its pharmacological profile, future studies could investigate its potential use in treating various conditions, but this requires extensive preclinical and clinical research.

The primary reaction involving 3-O-Methyldopamine hydrochloride is its formation from dopamine through the action of catechol-O-methyl transferase, which transfers a methyl group to the hydroxyl group at the 3-position. This process can be represented as follows:

- Formation:

- Degradation:

3-O-Methyldopamine can be further metabolized by monoamine oxidase, leading to various metabolites including homovanillic acid.

These reactions highlight the compound's metabolic pathways and its interaction with enzymes involved in neurotransmitter regulation.

3-O-Methyldopamine hydrochloride exhibits biological activity primarily as a trace amine in humans. It acts as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in modulating neurotransmission and may influence mood and behavior. Research indicates that it plays a role in dopaminergic signaling, potentially affecting conditions such as depression and schizophrenia due to its interactions with dopamine pathways .

The synthesis of 3-O-Methyldopamine hydrochloride can be achieved through several methods, including:

- Methylation of Dopamine:

- Dopamine can be treated with methylating agents like methyl iodide or dimethyl sulfate in the presence of a base to yield 3-O-Methyldopamine.

- Using Precursor Compounds:

These methods allow for varying yields and purity levels, which are critical for research applications.

3-O-Methyldopamine hydrochloride has several applications in both research and clinical settings:

- Pharmacological Research: Investigated for its role in neuropharmacology, particularly in understanding the mechanisms of action of trace amines.

- Neuroscience Studies: Used to study dopaminergic signaling pathways and their implications in neuropsychiatric disorders.

- Potential Therapeutics: Ongoing research explores its potential therapeutic effects on mood disorders and other neurological conditions.

Interaction studies involving 3-O-Methyldopamine hydrochloride focus on its binding affinity to various receptors, particularly TAAR1. These studies help elucidate its role in neurotransmission and its potential effects on mood regulation. The compound's interactions with other neurotransmitters, such as serotonin and norepinephrine, are also under investigation to understand its broader implications in mental health .

Several compounds share structural similarities with 3-O-Methyldopamine hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Characteristics |

|---|---|---|

| Dopamine | Direct precursor | Primary neurotransmitter involved in reward |

| 3-Methoxytyramine | Methylated form | Occurs naturally; potential physiological roles |

| Methoxytyramine | Related structure | Different methylation pattern; less studied |

| Norepinephrine | Catecholamine family | Key role in stress response; different receptor interactions |

The uniqueness of 3-O-Methyldopamine hydrochloride lies in its specific methylation pattern at the 3-position, which influences its receptor binding profile and biological activity compared to these similar compounds.

Systematic Nomenclature and Molecular Formula

3-O-Methyldopamine hydrochloride, also known as 3-methoxytyramine hydrochloride, is systematically named 4-(2-aminoethyl)-2-methoxyphenol hydrochloride. Its molecular formula is $$ \text{C}9\text{H}{14}\text{ClNO}2 $$, derived from the parent amine (C$$9$$H$${13}$$NO$$2$$) with a hydrochloride moiety. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1477-68-5 |

| Molecular Weight | 203.67 g/mol |

| SMILES | COC1=C(C=CC(=C1)CCN)O.Cl |

| InChIKey | AWRIOTVUTPLWLF-UHFFFAOYSA-N |

The compound’s structure features a phenolic ring with a methoxy group at position 3 and an aminoethyl side chain at position 4, protonated as a hydrochloride salt.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While crystallographic data for 3-O-methyldopamine hydrochloride remains limited in public databases, NMR and computational studies provide insights into its conformation. The planar aromatic ring and extended ethylamine side chain facilitate interactions with biological targets, such as trace amine-associated receptor 1 (TAAR1). The hydrochloride salt enhances solubility, critical for in vitro applications.

Spectroscopic Profiling

¹H NMR Analysis

In D$$_2$$O at 500 MHz, the ¹H NMR spectrum (HMDB0000022) reveals characteristic shifts:

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic H (C$$_6$$) | 6.81–6.97 |

| Methoxy (-OCH$$_3$$) | 3.87 |

| Methylene (-CH$$2$$-NH$$2$$) | 2.93–3.25 |

| Amine (-NH$$_3^+$$) | Not observed (exchanged) |

¹³C NMR Analysis

- C$$_4$$ (quaternary): 35.09 ppm

- C$$_7$$ (aromatic): 131.90 ppm

- Methoxy carbon: 56.60 ppm

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry of the free base ($$ \text{C}9\text{H}{13}\text{NO}2 $$) shows a molecular ion peak at *m/z* 181.23 [M+H]$$^+$$. For the hydrochloride, the predominant fragment corresponds to the loss of HCl ($$ \text{C}9\text{H}{13}\text{NO}2^+ $$, m/z 181.23).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 213–215°C |

| Solubility (25°C) | 40 mg/mL (H$$_2$$O, DMSO) |

| Stability | Light-sensitive; stable at -20°C |

| Hygroscopicity | Moderate (as hydrochloride salt) |

The compound’s solubility in aqueous and organic solvents facilitates its use in biological assays, though its sensitivity to oxidation necessitates inert storage conditions.

Enzymatic O-Methylation of Dopamine via Catechol-O-Methyltransferase (COMT)

The formation of 3-O-methyldopamine occurs through the enzymatic methylation of dopamine by catechol-O-methyltransferase, a magnesium-dependent enzyme that transfers activated methyl groups to catechol hydroxyl groups [10] [34]. This enzyme exists in two distinct isoforms: the soluble cytoplasmic form (S-COMT) present primarily in glial cells and peripheral tissues, and the membrane-bound form (MB-COMT) located on the rough endoplasmic reticulum, which is prevalent in neurons and has higher catecholamine affinity [9] [34].

The enzymatic mechanism follows a sequentially ordered kinetic pathway where the apoenzyme first binds S-adenosylmethionine, followed by magnesium ion binding to form the enzyme-cofactor complex, and finally substrate binding to create the holoenzyme [35]. During the catalytic process, lysine 144 abstracts a proton from the catechol substrate, and the resulting negatively charged catechol then abstracts the methyl group from S-adenosylmethionine, forming 3-O-methyldopamine as the final product [35].

COMT activity demonstrates significant regional variation within the brain, with highest concentrations found in excretory organs such as liver and kidney, moderate levels in central nervous system microglia, and notably absent from human dopaminergic nigrostriatal neurons [34]. This distribution pattern explains why COMT-mediated dopamine metabolism is particularly important in brain regions with low expression of the dopamine transporter, such as the prefrontal cortex [15].

| COMT Isoform | Location | Substrate Affinity | Primary Function |

|---|---|---|---|

| S-COMT | Glial cells, peripheral tissues | Lower | Exogenous catecholamine metabolism |

| MB-COMT | Neuronal rough ER | Higher | Endogenous neurotransmitter metabolism |

Quantitative studies using microdialysis in conscious mice revealed that COMT contributes approximately 50% of total dopamine clearance in the prefrontal cortex, with COMT knockout mice showing 60% increased dopamine levels compared to wild-type animals [15]. The enzyme's contribution to dopamine metabolism becomes particularly significant in regions where dopamine transporter expression is limited [15].

Role of S-Adenosylmethionine (SAM) in Methyl Group Transfer

S-adenosylmethionine serves as the universal methyl donor in COMT-catalyzed methylation reactions, playing a crucial role in the formation of 3-O-methyldopamine [16] [13]. This cofactor contains a positively charged sulfonium functional group that provides the driving force for methyl transfer reactions [16]. The methylation process involves the transfer of the activated methyl group from the methionine portion of S-adenosylmethionine to the meta-hydroxyl group of dopamine, resulting in the formation of 3-O-methyldopamine and S-adenosylhomocysteine as products [10] [13].

The structural requirements for effective methyl transfer have been extensively characterized through crystallographic studies. The methyl group attached to the methionine sulfur atom in S-adenosylmethionine is specifically oriented toward the substrate binding site and directed towards the catechol oxygen atom to be methylated [36]. The cofactor interacts with conserved residues along the core β-sheet of COMT, with glutamate 90 forming hydrogen bonds with the ribose hydroxyl groups and the adenine ring establishing hydrogen bonds with serine 119 and glutamine 120 [36].

S-adenosylmethionine availability directly influences COMT activity and subsequently affects 3-O-methyldopamine production. Studies have demonstrated that alterations in S-adenosylmethionine levels can significantly impact dopamine metabolism, with decreased S-adenosylmethionine concentrations leading to reduced COMT activity and altered neurotransmitter balance [13]. The ratio of S-adenosylmethionine to S-adenosylhomocysteine serves as a critical determinant of cellular methylation capacity and COMT enzymatic efficiency [13].

Pharmacokinetic Profile: Absorption, Distribution, and Elimination

3-O-Methyldopamine exhibits distinct pharmacokinetic characteristics that differentiate it from its parent compound dopamine [17] [18]. Following formation through COMT-mediated methylation, 3-O-methyldopamine accumulates in extracellular spaces at concentrations reaching the low nanomolar range, comparable to dopamine concentrations in the synaptic cleft [17] [40].

The compound demonstrates limited ability to cross the blood-brain barrier compared to dopamine, resulting in differential distribution patterns between central and peripheral compartments [20]. In the brain, 3-O-methyldopamine concentrations are primarily determined by local COMT activity and dopamine availability rather than systemic absorption [17]. Microdialysis studies have shown that behaviorally active doses of 3-O-methyldopamine administered intracerebroventricularly result in striatal concentrations of approximately 100 nanomolar, with estimated extracellular concentrations exceeding 500 nanomolar when corrected for dialysis membrane recovery [17].

Elimination of 3-O-methyldopamine occurs primarily through further enzymatic metabolism by monoamine oxidase, which converts the compound to homovanillic acid [18] [20]. This metabolic pathway represents the final common route for dopamine catabolism, with homovanillic acid subsequently filtered by the kidneys and excreted in urine [20]. The elimination half-life of 3-O-methyldopamine is significantly longer than that of dopamine, contributing to its accumulation under conditions of enhanced dopaminergic activity [21].

| Pharmacokinetic Parameter | 3-O-Methyldopamine | Reference |

|---|---|---|

| Extracellular concentration (brain) | 100-500 nM | [17] |

| Blood-brain barrier permeability | Limited | [20] |

| Primary elimination pathway | MAO → Homovanillic acid | [18] [20] |

| Elimination half-life | Longer than dopamine | [21] |

Accumulation Dynamics in Chronic L-DOPA Therapy

Chronic levodopa therapy in Parkinson disease patients leads to significant accumulation of 3-O-methyldopamine and its precursor 3-O-methyldopa, with important implications for treatment efficacy and motor complications [23] [24]. The metabolite 3-O-methyldopa, formed by COMT-mediated methylation of levodopa, has a half-life of approximately 15 hours compared to levodopa's one-hour half-life, resulting in progressive accumulation in plasma and brain tissues of chronic levodopa therapy patients [21] [24].

Research has demonstrated that patients receiving long-term levodopa treatment show very high accumulation of 3-O-methyldopa, with concentrations significantly elevated compared to acute treatment conditions [24]. This accumulation is associated with the development of motor complications, including dyskinesia, on-off phenomena, and wearing-off symptoms [23] [24]. Pharmacokinetic studies revealed that patients with motor complications exhibit significantly different 3-O-methyldopa parameters, including shorter lag time and time to maximum concentration compared to patients without complications [24].

The accumulation of dopamine metabolites during chronic levodopa therapy affects multiple aspects of dopaminergic function. Studies using animal models have shown that 3-O-methyldopa accumulation impairs locomotor activities by decreasing movement time, total distance, and number of movements by 70%, 74%, and 61% respectively [23]. Biochemical analysis revealed that acute administration of 3-O-methyldopa decreases dopamine turnover rate by 40% in rat striatum, while chronic administration significantly impairs locomotor activities and reduces catecholamine levels [23].

The mechanism underlying these accumulation effects involves competition between accumulated metabolites and therapeutic compounds for transport systems. 3-O-methyldopa competes with levodopa for blood-brain barrier transport, potentially reducing the therapeutic efficacy of levodopa treatment [23] [25]. Additionally, accumulated metabolites may inhibit dopamine transporter function and interfere with normal dopamine uptake mechanisms [23].

| Metabolite | Half-life | Accumulation Pattern | Clinical Impact |

|---|---|---|---|

| 3-O-Methyldopa | ~15 hours | Progressive increase | Motor complications |

| 3-O-Methyldopamine | Extended | Extracellular buildup | Altered dopamine signaling |

| Levodopa | ~1 hour | Rapid clearance | Requires frequent dosing |

Studies investigating the relationship between metabolite accumulation and treatment duration have shown that the ratio of 3-O-methyldopa to levodopa increases progressively with chronic therapy, correlating with the development of motor fluctuations and reduced treatment responsiveness [24]. This accumulation pattern suggests that strategies aimed at reducing metabolite buildup, such as COMT inhibition, may provide therapeutic benefits in long-term Parkinson disease management [25].

Purity

Quantity

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant